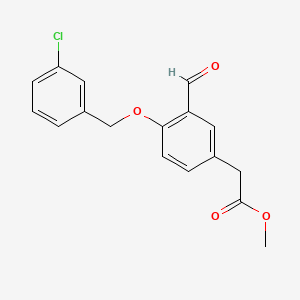
Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a formyl group, a chlorobenzyl ether, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl bromide with a suitable phenol derivative to form the 3-chlorobenzyl ether intermediate.
Formylation: The intermediate is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.
Esterification: Finally, the formylated intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(4-((3-chlorobenzyl)oxy)-3-carboxyphenyl)acetate.
Reduction: 2-(4-((3-chlorobenzyl)oxy)-3-hydroxyphenyl)acetate.
Substitution: Products depend on the nucleophile used, e.g., 2-(4-((3-aminobenzyl)oxy)-3-formylphenyl)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The formyl group and chlorobenzyl ether moiety play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: A potent monoamine oxidase B inhibitor with similar structural features.
4-aminomethyl-7-benzyloxy-2H-chromen-2-one: Another compound with a benzyloxy group, used in Alzheimer’s disease research.
Uniqueness
Methyl 2-(4-((3-chlorobenzyl)oxy)-3-formylphenyl)acetate is unique due to its combination of a formyl group, chlorobenzyl ether, and methyl ester, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and synthetic processes.
Eigenschaften
Molekularformel |
C17H15ClO4 |
|---|---|
Molekulargewicht |
318.7 g/mol |
IUPAC-Name |
methyl 2-[4-[(3-chlorophenyl)methoxy]-3-formylphenyl]acetate |
InChI |
InChI=1S/C17H15ClO4/c1-21-17(20)9-12-5-6-16(14(7-12)10-19)22-11-13-3-2-4-15(18)8-13/h2-8,10H,9,11H2,1H3 |
InChI-Schlüssel |
BENBBTDENXXJTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


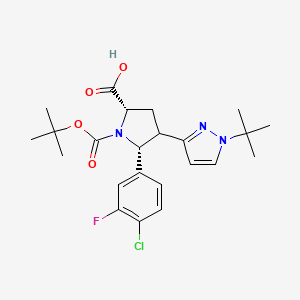
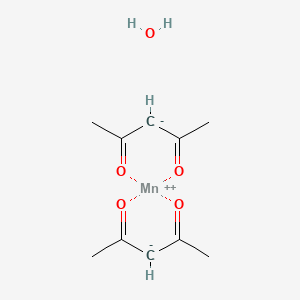


![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)
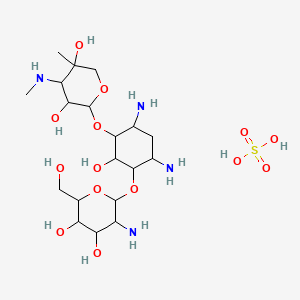
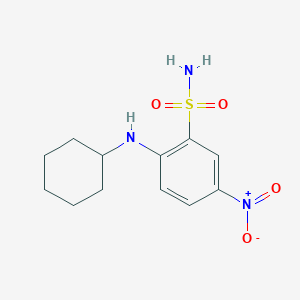

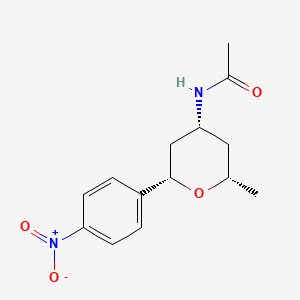
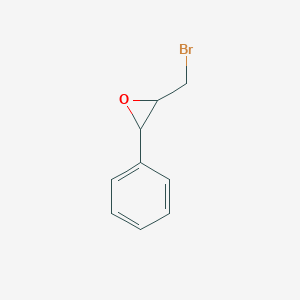
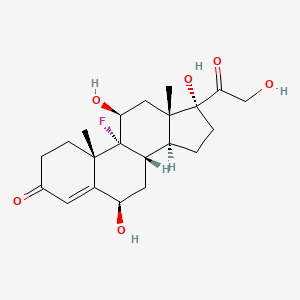
![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)
